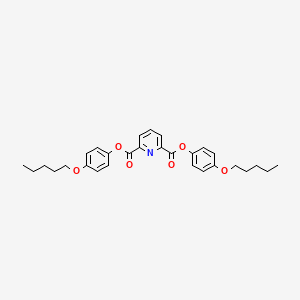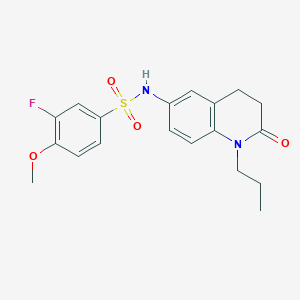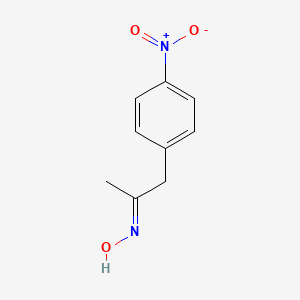
(4-Nitrophenyl)acetone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)acetone oxime, also known as PON or 4-NOH-PA, is a chemical compound that has been widely used in scientific research. It is an organic compound that belongs to the family of oximes, which are compounds that contain a nitrogen-oxygen double bond. PON is a yellow crystalline substance that is soluble in water and organic solvents. It has been used in various fields, including biochemistry, pharmacology, and analytical chemistry.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)acetone oxime involves the reaction of the oxime group with carbonyl compounds. The oxime group contains a nitrogen-oxygen double bond, which can react with the carbonyl group to form a stable oxime. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects:
This compound has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects, such as muscle contractions and increased heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4-Nitrophenyl)acetone oxime is its high reactivity towards carbonyl compounds. This makes it a useful reagent for the detection of carbonyl compounds in various samples, such as biological fluids and environmental samples. This compound is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments.
One of the limitations of this compound is its potential toxicity. This compound has been shown to have some toxic effects on cells and tissues, particularly at high concentrations. Therefore, caution should be taken when handling this compound in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the use of (4-Nitrophenyl)acetone oxime in scientific research. One potential direction is the development of new analytical techniques for the detection of carbonyl compounds using this compound as a reagent. Another direction is the study of the physiological effects of this compound on various tissues and organs. Additionally, the use of this compound as a tool for the study of enzyme kinetics and inhibition could be further explored.
Synthesemethoden
The synthesis of (4-Nitrophenyl)acetone oxime can be achieved by the reaction of (4-Nitrophenyl)acetone with hydroxylamine hydrochloride in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol. The product is obtained by filtration and recrystallization. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)acetone oxime has been widely used in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the detection of carbonyl compounds, such as aldehydes and ketones. This compound reacts with carbonyl compounds to form oximes, which can be easily detected by various analytical techniques, such as HPLC and GC-MS.
This compound has also been used as a tool for the study of enzyme kinetics. It has been used to inhibit enzymes that contain a carbonyl group in their active site, such as acetylcholinesterase. This compound reacts with the carbonyl group in the active site of the enzyme, forming a stable adduct that inhibits the enzyme activity.
Eigenschaften
IUPAC Name |
(NE)-N-[1-(4-nitrophenyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-12)6-8-2-4-9(5-3-8)11(13)14/h2-5,12H,6H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRHESZBGLEFO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2753572.png)
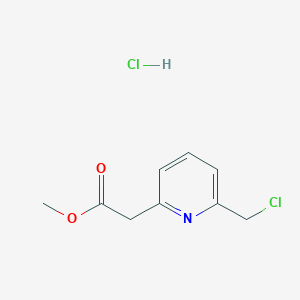
![4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2753574.png)
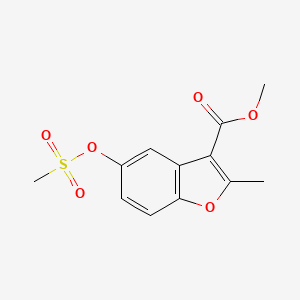
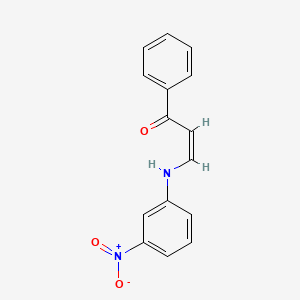
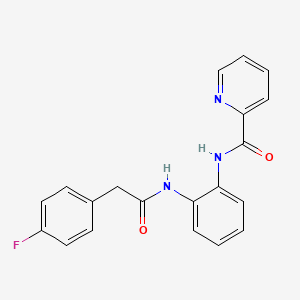
![2-[(2-Ethyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2753578.png)
![N-{2-[5-(4-tert-Butyl-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-2-chloro-acetamide](/img/structure/B2753579.png)
![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)
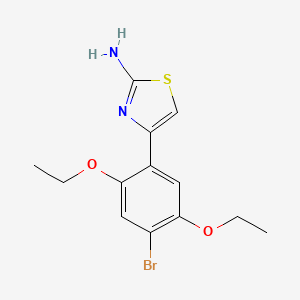
![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole](/img/structure/B2753585.png)
